Ethyl 6-(2-bromophenyl)-6-oxohexanoate Ethyl 6-(2-bromophenyl)-6-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 898751-26-3
VCID: VC2292269
InChI: InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
SMILES: CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br
Molecular Formula: C14H17BrO3
Molecular Weight: 313.19 g/mol

Ethyl 6-(2-bromophenyl)-6-oxohexanoate

CAS No.: 898751-26-3

Cat. No.: VC2292269

Molecular Formula: C14H17BrO3

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(2-bromophenyl)-6-oxohexanoate - 898751-26-3

CAS No. 898751-26-3
Molecular Formula C14H17BrO3
Molecular Weight 313.19 g/mol
IUPAC Name ethyl 6-(2-bromophenyl)-6-oxohexanoate
Standard InChI InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Standard InChI Key CEZMIKCSMXHIIB-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br
Canonical SMILES CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br

Ethyl 6-(2-bromophenyl)-6-oxohexanoate is a chemical compound that belongs to the class of carboxylic acids with an aldehyde or ketone function. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general chemical principles.

Synthesis and Preparation

The synthesis of ethyl 6-(2-bromophenyl)-6-oxohexanoate likely involves reactions typical for forming esters and introducing aromatic substituents. A common approach might involve the reaction of a suitable bromophenyl derivative with an ethyl hexanoate precursor under appropriate conditions.

Example Synthesis Route:

  • Starting Materials: 2-Bromobenzaldehyde or a related compound, ethyl acetoacetate, and a suitable catalyst.

  • Reaction Conditions: The reaction might involve refluxing in a solvent like ethanol with a base catalyst.

  • Purification: The product could be purified through recrystallization or chromatography.

Applications and Potential Uses

Ethyl 6-(2-bromophenyl)-6-oxohexanoate could serve as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or other complex molecules. The bromine substituent provides a site for further functionalization via cross-coupling reactions or nucleophilic substitutions.

Safety and Handling

When handling ethyl 6-(2-bromophenyl)-6-oxohexanoate, it is essential to follow standard laboratory safety protocols due to the potential reactivity of the bromine atom and the ester group. Protective equipment and proper ventilation are recommended.

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